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Cat. No.: B169652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-iodonicotinate, with the CAS number 173157-33-0, is a halogenated pyridine

derivative that serves as a versatile building block in organic synthesis. Its structure, featuring

an iodine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring, makes

it a valuable precursor for the synthesis of a wide array of more complex molecules. The

presence of the iodo group allows for various palladium-catalyzed cross-coupling reactions,

enabling the introduction of diverse functionalities and the construction of intricate molecular

architectures. This technical guide provides a comprehensive overview of the chemical

properties, synthesis, and key applications of Methyl 6-iodonicotinate, with a focus on its

utility in medicinal chemistry and drug discovery.

Physicochemical Properties
Methyl 6-iodonicotinate is a solid at room temperature. A summary of its key physicochemical

properties is presented in the table below.[1]
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Property Value

CAS Number 173157-33-0

Molecular Formula C₇H₆INO₂

Molecular Weight 263.03 g/mol

IUPAC Name methyl 6-iodopyridine-3-carboxylate

SMILES COC(=O)C1=CN=C(C=C1)I

InChIKey CGFVEUUNDFAFHE-UHFFFAOYSA-N

Appearance Solid

GHS Hazard Statements

H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause

respiratory irritation)

Synthesis of Methyl 6-iodonicotinate
The synthesis of Methyl 6-iodonicotinate can be approached through several routes, typically

starting from more readily available nicotinic acid derivatives. A common strategy involves the

introduction of the iodine atom onto the pyridine ring, preceded or followed by esterification of

the carboxylic acid.

Representative Synthetic Pathway
A plausible synthetic route to Methyl 6-iodonicotinate involves a multi-step sequence starting

from 6-hydroxynicotinic acid. This pathway includes esterification, conversion of the hydroxyl

group to a leaving group, and subsequent iodination. Another potential route is via a

Sandmeyer reaction from 6-aminonicotinate.
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Route 1: From 6-Hydroxynicotinic Acid

Route 2: From 6-Aminonicotinic Acid

6-Hydroxynicotinic Acid Methyl 6-hydroxynicotinate
 Esterification (MeOH, H+) 

Methyl 6-chloronicotinate
 Chlorination (e.g., POCl3) 

Methyl 6-iodonicotinate
 Finkelstein Reaction (NaI) 

6-Aminonicotinic Acid Methyl 6-aminonicotinate
 Esterification (MeOH, H+) 

Diazonium Salt
 Diazotization (NaNO2, H+) 

Methyl 6-iodonicotinate
 Sandmeyer-type Reaction (KI) 

Click to download full resolution via product page

Possible synthetic routes to Methyl 6-iodonicotinate.

Detailed Experimental Protocol: Representative
Synthesis via Sandmeyer-type Reaction
This protocol describes a general method for the synthesis of aryl iodides from aryl amines,

which can be adapted for the synthesis of Methyl 6-iodonicotinate from Methyl 6-

aminonicotinate.

Materials:

Methyl 6-aminonicotinate

Hydrochloric acid (concentrated)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Sodium thiosulfate

Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ice

Procedure:

Diazotization: A solution of Methyl 6-aminonicotinate in aqueous hydrochloric acid is cooled

to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while

maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30

minutes at this temperature to ensure complete formation of the diazonium salt.

Iodination: A solution of potassium iodide in water is added to the freshly prepared diazonium

salt solution. The mixture is then allowed to warm to room temperature and may be gently

heated to drive the reaction to completion, which is often indicated by the cessation of

nitrogen gas evolution.

Work-up: After cooling, the reaction mixture is quenched by the addition of a sodium

thiosulfate solution to reduce any excess iodine. The aqueous layer is extracted with an

organic solvent such as dichloromethane.

Purification: The combined organic extracts are washed with saturated sodium bicarbonate

solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under

reduced pressure. The crude product can be purified by column chromatography on silica gel

to afford pure Methyl 6-iodonicotinate.

Applications in Organic Synthesis: Palladium-
Catalyzed Cross-Coupling Reactions
The iodine substituent in Methyl 6-iodonicotinate makes it an excellent substrate for a variety

of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of

carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a

wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of

diverse libraries of compounds for drug discovery and materials science.
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Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination

Methyl 6-iodonicotinate

6-Aryl/Vinyl Nicotinate Ester

 Pd Catalyst, Base 

6-Alkynyl Nicotinate Ester

 Pd/Cu Catalysts, Base 

6-Amino Nicotinate Ester

 Pd Catalyst, Base, Ligand 

Aryl/Vinyl Boronic Acid Terminal Alkyne Amine (R₂NH)

Click to download full resolution via product page

Key cross-coupling reactions of Methyl 6-iodonicotinate.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an

organohalide and an organoboron compound. Methyl 6-iodonicotinate can be coupled with

various aryl or vinyl boronic acids or their esters to synthesize 6-aryl- or 6-vinylnicotinates.

Representative Experimental Protocol:

Materials:

Methyl 6-iodonicotinate

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2 equivalents)

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:
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To a reaction vessel, add Methyl 6-iodonicotinate, the arylboronic acid, the palladium

catalyst, and the base.

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

Degassed solvent is added, and the reaction mixture is heated with stirring (e.g., to 80-100

°C).

The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with water, and

extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a

copper(I) co-catalyst.

Representative Experimental Protocol:

Materials:

Methyl 6-iodonicotinate

Terminal alkyne (1.2 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

Copper(I) iodide (CuI, 4 mol%)

Base (e.g., triethylamine or diisopropylamine)

Solvent (e.g., THF or DMF)
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Procedure:

To a reaction vessel under an inert atmosphere, add Methyl 6-iodonicotinate, the palladium

catalyst, and copper(I) iodide.

Degassed solvent and the amine base are added, followed by the terminal alkyne.

The reaction is stirred at room temperature or gently heated until completion, as monitored

by TLC or LC-MS.

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

The residue is taken up in an organic solvent and washed with water and brine.

The organic layer is dried and concentrated, and the product is purified by column

chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds. It allows for the coupling of amines with aryl halides.

Representative Experimental Protocol:

Materials:

Methyl 6-iodonicotinate

Amine (1.2 equivalents)

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:
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In a glovebox or under an inert atmosphere, the palladium pre-catalyst, ligand, and base are

added to a reaction vessel.

Methyl 6-iodonicotinate and the amine are then added, followed by the anhydrous solvent.

The vessel is sealed, and the mixture is heated with stirring (e.g., to 80-110 °C).

After completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with an

organic solvent, and filtered.

The filtrate is washed with water and brine, dried, and concentrated.

The product is purified by column chromatography.

Data Presentation
The following tables summarize representative quantitative data for the cross-coupling

reactions of Methyl 6-iodonicotinate. Note: The yields are illustrative and can vary depending

on the specific substrates and reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
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Arylboro
nic Acid

Product Catalyst Base Solvent Temp (°C) Yield (%)

Phenylboro

nic acid

Methyl 6-

phenylnicot

inate

Pd(PPh₃)₄ K₂CO₃
Toluene/H₂

O
90 85-95

4-

Methoxyph

enylboronic

acid

Methyl 6-

(4-

methoxyph

enyl)nicotin

ate

Pd(dppf)Cl

₂
Cs₂CO₃

Dioxane/H₂

O
100 80-90

Thiophen-

2-ylboronic

acid

Methyl 6-

(thiophen-

2-

yl)nicotinat

e

Pd(PPh₃)₄ K₂CO₃
Toluene/H₂

O
90 75-85

Table 2: Representative Sonogashira Coupling Reactions
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Termina
l Alkyne

Product
Pd
Catalyst

Cu
Catalyst

Base Solvent
Temp
(°C)

Yield
(%)

Phenylac

etylene

Methyl 6-

(phenylet

hynyl)nic

otinate

PdCl₂(PP

h₃)₂
CuI Et₃N THF RT 80-90

Trimethyl

silylacetyl

ene

Methyl 6-

((trimethy

lsilyl)ethy

nyl)nicoti

nate

Pd(PPh₃)

₄
CuI i-Pr₂NH DMF 50 75-85

1-Hexyne

Methyl 6-

(hex-1-

yn-1-

yl)nicotin

ate

PdCl₂(PP

h₃)₂
CuI Et₃N THF RT 70-80

Table 3: Representative Buchwald-Hartwig Amination Reactions

Amine Product
Pd Pre-
catalyst

Ligand Base Solvent
Temp
(°C)

Yield
(%)

Morpholi

ne

Methyl 6-

morpholi

nonicotin

ate

Pd₂(dba)

₃
Xantphos Cs₂CO₃ Toluene 100 70-85

Aniline

Methyl 6-

(phenyla

mino)nic

otinate

Pd(OAc)₂ BINAP NaOtBu Dioxane 110 65-80

Benzyla

mine

Methyl 6-

(benzyla

mino)nic

otinate

Pd₂(dba)

₃
Xantphos Cs₂CO₃ Toluene 100 75-90
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Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-

coupling reaction involving Methyl 6-iodonicotinate, followed by product purification.
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(TLC / LC-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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